7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-3-28-19-10-7-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-5-8-17(24)9-6-15/h5-11,13-14H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRWZYMKUNQAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of Substituents: The 3,4-diethoxyphenyl and 4-fluorobenzyl groups can be introduced through nucleophilic substitution or coupling reactions using reagents like alkyl halides and aryl fluorides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, thienopyrimidines are often investigated for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
The 4-fluorobenzyl group at the 3-position introduces moderate electron withdrawal, contrasting with stronger electron-withdrawing groups like trifluoromethyl () .
Biological Activity Trends: Fluorinated analogs (e.g., 3-(3-fluorobenzyl)-7-(3-fluorophenyl) in ) are prioritized in drug design due to fluorine’s metabolic stability and bioavailability . Thienopyrimidinones with pyrazole or methyl groups (6b, 3a) show synthetic versatility but may lack the target’s balanced electronic profile .
Biological Activity
7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the thieno[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the available literature on its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H21FN2O3S
- Molecular Weight : 424.5 g/mol
- CAS Number : 1207058-55-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The compound may act as an inhibitor of certain enzymes or receptors that play critical roles in cancer cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit EZH2, an enzyme involved in histone methylation and gene silencing, which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, particularly lymphoma cell lines such as SU-DHL-6, by affecting cell morphology and viability.
- Antitumor Activity : The compound exhibits significant antiproliferative effects on several cancer cell lines with IC50 values indicating strong efficacy.
Biological Activity Data
The following table summarizes the biological activity data available for this compound:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| SU-DHL-6 | 0.55 | Induces apoptosis |
| WSU-DLCL-2 | 0.95 | Antiproliferative effect |
| K562 | 1.68 | Antiproliferative effect |
| HEK293T | 15.09 | Low toxicity |
Structure-Activity Relationship (SAR)
Preliminary SAR studies suggest that specific structural features of this compound enhance its biological activity:
- The presence of the diethoxyphenyl group is crucial for increasing lipophilicity and improving binding affinity to target proteins.
- The fluorobenzyl substitution appears to play a role in enhancing the compound's potency against certain cancer cell lines.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated various thieno[3,2-d]pyrimidine derivatives and found that those similar to this compound exhibited significant antitumor properties against multiple cancer types. Compounds with similar structures were noted for their ability to induce apoptosis and inhibit tumor growth in vivo.
- Toxicity Assessment : Toxicity studies conducted on HEK293T cells demonstrated that while the compound is effective against cancer cells, it maintains a favorable safety profile with a relatively high CC50 value.
Q & A
Q. Table 1: Representative Synthetic Conditions from Literature
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core Formation | ZnCl₂, NH₄OAc | DMF | 110°C | 65–75 | |
| Substitution | K₂CO₃, 4-fluorobenzyl chloride | Ethanol | Reflux | 50–60 |
Basic: How are structural and purity characteristics confirmed for this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For example, aromatic protons in the 4-fluorobenzyl group appear as doublets (δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 465.12) .
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Optimization strategies involve:
- Temperature Control : Lowering reaction temperatures (e.g., 60°C) during sensitive steps to reduce side products .
- Catalyst Screening : Testing Pd/C vs. CuI for coupling reactions; Pd/C often provides higher regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol minimizes by-products in substitution steps .
Q. Example Optimization Workflow :
Use design of experiments (DoE) to test solvent/catalyst combinations.
Monitor reaction progress via TLC or HPLC.
Adjust stoichiometry (e.g., 1.2 eq. of 4-fluorobenzyl chloride) to drive substitutions to completion .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
SAR studies focus on:
- Substituent Effects : Comparing analogs with varying aryl groups (e.g., 3,4-diethoxy vs. 4-trifluoromethylphenyl) to assess impact on biological activity .
- Biological Assays : Testing inhibition of kinases or receptors (e.g., IC₅₀ values in enzymatic assays) .
- Computational Modeling : Molecular docking to predict binding affinity to targets like EGFR or PARP .
Q. Table 2: SAR Trends in Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
| Substituent | Biological Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 4-Fluorobenzyl | 0.12 µM (EGFR) | Kinase | |
| 3,4-Diethoxyphenyl | 2.3 µM (PARP-1) | Enzyme | |
| 2-Methylphenyl | >10 µM | – |
Advanced: How can discrepancies in biological activity data across studies be resolved?
Common approaches include:
- Batch Reprodubility Checks : Re-synthesize compounds using identical protocols to confirm activity .
- Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Meta-Analysis : Compare data across studies to identify trends (e.g., fluorinated substituents correlate with higher potency) .
Basic: What chemical reactions are feasible for derivatizing this compound?
- Oxidation : KMnO₄ converts thioethers to sulfoxides .
- Reduction : LiAlH₄ reduces carbonyl groups to alcohols .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups using Pd catalysts .
Advanced: What computational methods predict target interactions?
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., PARP-1) using crystal structures (PDB ID: 5DS3) .
- QSAR Models : Regression analysis links substituent hydrophobicity (logP) to activity .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
